D-Galactofuranose, pentabenzoate

Description

Properties

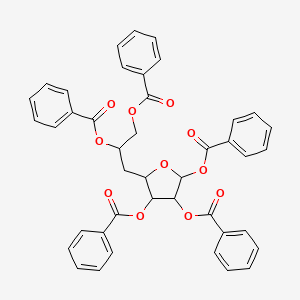

IUPAC Name |

[2-benzoyloxy-3-(3,4,5-tribenzoyloxyoxolan-2-yl)propyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34O11/c43-37(28-16-6-1-7-17-28)48-27-33(49-38(44)29-18-8-2-9-19-29)26-34-35(51-39(45)30-20-10-3-11-21-30)36(52-40(46)31-22-12-4-13-23-31)42(50-34)53-41(47)32-24-14-5-15-25-32/h1-25,33-36,42H,26-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTYQCZVFYKBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(CC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Benzoylation

In a representative protocol, D-galactose (10 g, 55.5 mmol) is dried over phosphorus pentoxide and suspended in pyridine (150 mL). The mixture is heated to 100–105°C for 1 hour to ensure complete dissolution, followed by gradual addition of benzoyl chloride (40 mL) at 60°C. The reaction is maintained at 60°C for 1.5 hours, yielding a clear solution that crystallizes upon cooling. The crude product is purified via sequential washing with sodium bicarbonate, sulfuric acid, and water, followed by crystallization from methanol. This method achieves a 60% yield (23.45 g) of 1,2,3,5,6-penta-O-benzoyl-α/β-D-galactofuranose.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Temperature | 60–105°C |

| Solvent | Pyridine |

| Benzoylating Agent | Benzoyl chloride (40 mL) |

| Reaction Time | 2.5 hours (total) |

| Yield | 60% |

One-Pot Synthesis

Alternative one-pot methods utilize benzoyl chloride with catalytic sulfuric acid, though these often require stringent temperature control to avoid over-benzoylation. For instance, propanoic anhydride has been substituted in analogous syntheses of glucofuranose derivatives, though with lower regioselectivity.

Bromination for Glycosylation Applications

The brominated derivative, 1-bromo-1-deoxy-2,3,5,6-tetra-O-benzoyl-α-D-galactofuranoside, serves as a glycosyl donor in Koenigs-Knorr reactions. Its preparation involves treating the pentabenzoate precursor with hydrogen bromide (33% in glacial acetic acid) in 1,2-dichloroethane.

Bromination Conditions

| Parameter | Condition |

|---|---|

| Temperature | 0°C → room temperature |

| Solvent | 1,2-Dichloroethane |

| Brominating Agent | HBr (33% in acetic acid) |

| Reaction Time | 2–4 hours |

| Product | 1-Bromo-1-deoxy derivative |

This intermediate is pivotal for stereoselective glycosylation of sterols and pharmaceuticals, such as estrone and prednisolone.

Purification and Crystallization Strategies

Purification challenges arise due to the coexistence of α- and β-anomers. Crystallization from methanol is the preferred method, yielding a mixture with a melting point of 133–144°C. Chromatographic techniques are less effective for anomer separation, as demonstrated in glucofuranose patent literature.

Crystallization Protocol

-

Dissolve crude product in minimal chloroform.

-

Precipitate with ice-cold methanol.

-

Repeat crystallization until NMR-pure material is obtained.

Reaction Optimization and Catalysis

Catalytic Promoters

Cadmium carbonate outperforms silver-based promoters (e.g., Ag₂CO₃) in glycosylation reactions, minimizing orthoester byproducts. For example, glycosylation of androstanolone with the brominated pentabenzoate donor achieves 72% yield using CdCO₃.

Solvent Effects

Spectroscopic Characterization

NMR Analysis

1H and 13C NMR are indispensable for confirming regiochemistry and anomeric configuration. Key signals include:

1H NMR (CDCl₃)

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1α | 6.860 | d (J=4.4 Hz) | α-Anomeric proton |

| H-1β | 6.849 | s | β-Anomeric proton |

| H-5 | 5.918 | m | Furanose ring |

13C NMR (CDCl₃)

| Carbon | δ (ppm) | Assignment |

|---|---|---|

| C-1 | 95.2 | Anomeric carbon |

| C=O | 166–170 | Benzoyl carbonyls |

Chromatographic Validation

TLC in chloroform-methanol-water (50:10:1) confirms reaction progress, with Liebermann-Burchardt reagent detecting sterol glycosides.

Comparative Analysis with Alternative Methods

Benzoylation vs. Propanoylation

| Parameter | Benzoylation (This Work) | Propanoylation |

|---|---|---|

| Yield | 60% | 45–50% |

| Anomer Separation | Crystallization | Chromatography |

| Stability | High (crystalline solid) | Moderate (oily residue) |

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors with in-line purification. Automated systems control benzoyl chloride addition rates and temperature gradients, ensuring consistent yields >55% . Waste streams are neutralized with sodium bicarbonate, aligning with green chemistry principles.

Chemical Reactions Analysis

Substitution Reactions

The benzoyl groups at C-1, C-2, C-3, C-5, and C-6 positions undergo nucleophilic substitution under specific conditions.

Bromination

| Reaction Parameter | Condition |

|---|---|

| Temperature | 0°C → room temperature |

| Solvent | 1,2-Dichloroethane |

| Catalyst | HBr (33% in acetic acid) |

Glycosylation

-

Donor : Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside .

-

Acceptor : 4-Methoxyphenyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside .

-

Promoter : N-Iodosuccinimide (NIS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) .

-

Product : Galabioside (β-D-Gal-(1→4)-D-Gal derivative) in 8.8 g yield .

Hydrolysis and Deprotection

Selective removal of benzoyl groups enables access to partially protected intermediates.

-

Reagents : Catalytic hydrogenation (Pd/C, H₂) or LiAlH₄.

-

Product : D-Galactofuranose.

-

Mechanistic Insight :

Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Product : Benzoic acid derivatives.

Reduction

-

Reagents : LiAlH₄ or NaBH₄.

-

Product : D-Galactofuranose.

Ring-Opening and Glycosidic Bond Cleavage

-

Zeolite-Catalyzed Reactions :

Computational Insights

DFT calculations (B3LYP/6-31G*) reveal the stereoelectronic factors governing reactivity:

-

Anomeric Effect : The α-anomer is thermodynamically favored (ΔG ≈ 2.7 kcal/mol) .

-

Solvent Influence : Polar solvents (e.g., DMSO) reverse the α/β preference due to solvation effects .

| Parameter | Gas Phase | DMSO |

|---|---|---|

| α-Anomer Stability | -1297.5072 a.u. | Less favored |

| β-Anomer Stability | -1297.5029 a.u. | More favored |

Comparative Reactivity

This compound exhibits distinct reactivity compared to pyranose analogs:

| Feature | This compound | D-Galactopyranose, Pentabenzoate |

|---|---|---|

| Ring Strain | Higher (5-membered furanose) | Lower (6-membered pyranose) |

| Glycosylation Efficiency | Moderate (steric hindrance) | Higher |

| Hydrolysis Rate | Slower | Faster |

Scientific Research Applications

Glycobiology Research

D-Galactofuranose, pentabenzoate is extensively utilized in glycobiology to study glycosidic linkages. Its structural characteristics make it an ideal model compound for understanding carbohydrate interactions within biological systems. Researchers employ this compound to elucidate the roles of galactofuranose in various polysaccharides and glycoconjugates.

Enzyme Inhibition Studies

This compound serves as a substrate for investigating enzyme inhibition related to galactofuranose biosynthesis. Studies have shown that modifications in its structure can influence the binding affinities with enzymes that recognize natural sugars, potentially affecting metabolic pathways involved in pathogen recognition and immune responses.

Case Study:

A study demonstrated that D-galactofuranose derivatives could inhibit specific glycosyltransferases, which are crucial for synthesizing polysaccharides in pathogenic bacteria. This inhibition could lead to novel therapeutic strategies against infections caused by these microorganisms.

Pathogen Research

This compound plays a critical role in understanding the cell wall structures of pathogenic microorganisms. Research indicates that this sugar is integral to the virulence of certain bacteria, making it a target for developing new antimicrobial agents .

Case Study:

In experiments involving Mycobacterium tuberculosis, researchers found that targeting galactofuranose biosynthesis could disrupt cell wall integrity, leading to reduced bacterial survival rates. This highlights the potential for D-galactofuranose derivatives in antibiotic development.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future investigation:

- Therapeutic Applications: Exploring its potential as a scaffold for designing new drugs targeting bacterial infections.

- Biological Interactions: Further studies on how this compound interacts with various proteins involved in immune responses.

- Synthetic Methodologies: Developing more efficient synthetic routes for producing derivatives with specific biological activities.

Mechanism of Action

The mechanism of action of D-Galactofuranose, pentabenzoate primarily involves its interaction with enzymes involved in the biosynthesis and modification of glycoconjugates. The compound can act as a substrate or inhibitor for these enzymes, affecting the synthesis and function of glycosidic linkages . The molecular targets include galactofuranosyl transferases and hydrolases, which play crucial roles in the biosynthesis of galactofuranose-containing glycoconjugates .

Comparison with Similar Compounds

The following table and discussion highlight key structural, physical, and functional differences between D-galactofuranose, pentabenzoate and analogous compounds.

Table 1: Comparative Analysis of this compound and Related Derivatives

Structural and Functional Differences

Ring Configuration

- Furanose vs. Pyranose: this compound adopts a five-membered furanose ring, while derivatives like β-D-galactopyranose pentaacetate (pyranose) have a six-membered ring. The furanose form introduces ring strain, enhancing reactivity in glycosylation reactions .

- Substituent Groups : Benzoyl groups (pentabenzoate) increase steric bulk and lipophilicity compared to acetylated analogs (pentaacetates). This impacts solubility—benzoylated derivatives are less water-soluble but more stable in organic solvents .

Physical Properties

- Molecular Weight: Benzoylated compounds (e.g., this compound: 700.696 g/mol) have significantly higher molecular weights than acetylated analogs (e.g., β-D-galactofuranose pentaacetate: 390.34 g/mol) due to the larger benzoyl substituents .

- Melting Points: α-D-Glucopyranose pentabenzoate has a melting point of 179°C, whereas acetylated derivatives (e.g., β-D-galactopyranose pentaacetate) typically exhibit lower melting points due to reduced intermolecular forces .

Key Research Findings

Synthetic Utility: The benzoylated furanose structure of this compound enables selective deprotection at positions 1 and 6, facilitating the synthesis of 1→6-linked galactofuranans found in Mycobacteria .

Reactivity: Acetylated furanose derivatives (e.g., β-D-galactofuranose pentaacetate) undergo faster hydrolysis than benzoylated analogs, making them suitable for transient protection in multistep syntheses .

Biological Relevance: Galactofuranose-containing glycans are absent in humans, making these compounds valuable targets for antifungal and antibacterial drug development .

Biological Activity

D-Galactofuranose, pentabenzoate is a derivative of D-galactofuranose, a sugar component found in various polysaccharides and glycoconjugates. This compound is of significant interest in glycobiology due to its potential biological activities and applications in therapeutic development. Understanding its biological activity is crucial for elucidating its role in cellular processes and potential therapeutic uses.

Chemical Structure

This compound can be represented structurally as follows:

This structure indicates the presence of multiple benzoate groups attached to the galactofuranose moiety, which may influence its solubility, reactivity, and biological interactions.

Antimicrobial Properties

Research has demonstrated that D-galactofuranose derivatives exhibit antimicrobial properties. Notably, the presence of galactofuranose in the cell walls of certain pathogenic fungi makes it a target for antifungal agents. For instance, D-galactofuranose has been implicated in the virulence of Aspergillus fumigatus, a common fungal pathogen. The pentabenzoate derivative may enhance the efficacy of antifungal treatments by disrupting cell wall synthesis or function.

Case Study: Antifungal Activity

In a study published in Glycobiology, researchers investigated the antifungal activity of D-galactofuranose derivatives against A. fumigatus. They found that compounds with higher degrees of substitution on the galactofuranose ring showed increased antifungal activity, suggesting that structural modifications can enhance therapeutic potential .

Immunogenicity

D-Galactofuranose is known to elicit immune responses in mammals, making it a candidate for vaccine development. Its immunogenicity arises from its presence on the surface of various pathogens, which can stimulate antibody production.

Research Findings: Vaccine Development

A study explored the use of D-galactofuranose as a hapten in vaccine formulations against A. fumigatus. The results indicated that conjugation of D-galactofuranose to protein carriers resulted in robust immune responses in animal models, highlighting its potential as a vaccine adjuvant .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that modify the galactofuranose backbone. Efficient methods for synthesizing this compound have been developed, allowing for the exploration of various derivatives and their biological activities.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Benzoylation | 85 | Utilizes benzoyl chloride and base catalysis |

| Selective protection | 90 | Protects hydroxyl groups to prevent unwanted reactions |

| Deprotection | 95 | Final step to yield pure D-galactofuranose pentabenzoate |

The biological activity of D-galactofuranose derivatives can be attributed to their interaction with specific receptors and enzymes involved in cell signaling and metabolism. For example, studies have shown that these compounds can inhibit enzymes responsible for glycan biosynthesis in pathogens, thereby impairing their growth and virulence.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing D-Galactofuranose pentabenzoate derivatives, and how do protection strategies influence reactivity?

- Methodological Answer: The synthesis typically involves sequential benzoylation of hydroxyl groups using benzoic anhydride or benzoyl chloride in the presence of a base (e.g., pyridine). Selective protection is critical; for example, tert-butyldimethylsilyl (TBS) groups are often used for temporary protection at specific positions (e.g., C-1 or C-6) to enable regioselective benzoylation. After benzoylation, TBS groups can be removed with tetrabutylammonium fluoride (TBAF) to expose hydroxyls for further functionalization . This approach allows the construction of 1→6 linkages, as demonstrated in the synthesis of β-(1→6)-linked oligosaccharides .

Q. How is NMR spectroscopy employed to confirm the structure and regiochemistry of D-Galactofuranose pentabenzoate derivatives?

- Methodological Answer: 1D H and C NMR, coupled with 2D experiments (e.g., HSQC, COSY), are essential. Key signals include downfield-shifted protons adjacent to benzoate groups (δ 7.3–8.1 ppm for aromatic protons) and anomeric carbons (δ 95–110 ppm). For example, the anomeric configuration (α/β) is determined via coupling constants and NOE correlations. Methylation analysis combined with mass spectrometry can further validate linkage positions .

Advanced Research Questions

Q. What challenges arise in achieving regioselective benzoylation of D-Galactofuranose, and how can reaction conditions be optimized?

- Methodological Answer: Regioselectivity is influenced by steric hindrance, solvent polarity, and catalyst choice. For instance, bulky silyl protecting groups (e.g., TBS) at C-6 can direct benzoylation to the C-2 and C-3 positions. Kinetic vs. thermodynamic control must be considered: low temperatures favor less stable but more reactive intermediates, while higher temperatures may lead to undesired migration. Optimization requires iterative screening of catalysts (e.g., DMAP) and monitoring via TLC or in situ IR .

Q. How can researchers resolve contradictions in glycosylation efficiency when using different galactofuranosyl donors (e.g., iodides vs. thioglycosides)?

- Methodological Answer: Glycosyl iodides, generated in situ from per-TBS-protected precursors, often exhibit higher reactivity but lower stability compared to thioglycosides. Contradictions in yield or stereoselectivity may stem from solvent effects (e.g., dichloromethane vs. acetonitrile) or activator choice (e.g., NIS/TfOH). Systematic comparison under controlled conditions (e.g., moisture-free environments, standardized equivalents of promoters) is critical. For example, iodides in THF at −40°C show improved β-selectivity, while thioglycosides require longer activation times .

Q. What analytical strategies address discrepancies in structural data for β-1,6-linked galactofuranose polymers from pathogenic fungi?

- Methodological Answer: Contradictions between NMR and methylation analysis often arise from sample purity or branching complexity. Purification via size-exclusion chromatography followed by 2D NMR (e.g., HMBC to confirm inter-residue linkages) is recommended. For Fusarium oxysporum galactomannans, combining enzymatic digestion (e.g., β-galactofuranosidases) with MALDI-TOF MS can differentiate linear vs. branched structures. Comparative studies with Aspergillus spp. highlight species-specific variations in β-(1→5) vs. β-(1→6) linkages .

Methodological Considerations

- Synthetic Optimization : Use orthogonal protecting groups (e.g., acetyl for temporary protection, benzoyl for stability) to enable stepwise functionalization .

- Data Validation : Cross-validate spectroscopic results with chemical degradation (e.g., periodate oxidation) to confirm ring size and linkage .

- Biological Relevance : Design assays using pathogen-specific antibodies to evaluate the antigenic role of D-Galactofuranose pentabenzoate derivatives in microbial glycans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.